4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
CAS No.: 522606-44-6
Cat. No.: VC3193174
Molecular Formula: C13H18N2S
Molecular Weight: 234.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 522606-44-6 |
|---|---|
| Molecular Formula | C13H18N2S |
| Molecular Weight | 234.36 g/mol |
| IUPAC Name | 4,4-dimethyl-N-(2-phenylethyl)-1,3-thiazolidin-2-imine |
| Standard InChI | InChI=1S/C13H18N2S/c1-13(2)10-16-12(15-13)14-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15) |
| Standard InChI Key | OOLZKKKTNMCSAF-UHFFFAOYSA-N |
| SMILES | CC1(CSC(=NCCC2=CC=CC=C2)N1)C |
| Canonical SMILES | CC1(CSC(=NCCC2=CC=CC=C2)N1)C |
Introduction
Chemical Identity and Properties
Structural Characteristics
4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine contains a 4,5-dihydrothiazole core structure, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The molecule bears several key structural elements that define its unique chemical identity:
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A partially reduced (dihydro) thiazole ring system
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Geminal dimethyl substitution at the 4-position of the thiazole ring
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An exocyclic amino function at the 2-position
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A phenylethyl substituent attached to the exocyclic nitrogen
The 4,5-dihydrothiazole scaffold represents a partially reduced variant of the fully aromatic thiazole system, which affects the electronic distribution and conformational flexibility of the molecule. This partial reduction potentially influences its receptor binding properties and biological activities when compared to fully aromatic thiazole derivatives .
Physical and Chemical Properties
Based on the available data and structural analysis, the key properties of 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine are summarized in the following table:
The compound likely possesses moderate lipophilicity due to the presence of the phenylethyl group, which could influence its solubility profile and membrane permeability characteristics. The dihydrothiazole ring with geminal dimethyl substitution creates a degree of conformational rigidity around the 4-position, which may impact the three-dimensional arrangement of the molecule and its interaction with biological targets.
Structural Relationship to Bioactive Thiazole Derivatives
Comparison with Other Thiazole-Based Compounds
The basic thiazole scaffold is present in numerous bioactive compounds and approved drugs. 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine shares structural similarities with several classes of pharmacologically active compounds, particularly those containing the 2-amino-thiazole moiety .
The following table presents a comparison between 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine and structurally related thiazole derivatives:
The structural features shared between 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine and these bioactive compounds suggest potential pharmacological applications, though specific studies would be needed to confirm any therapeutic activity.
Structure-Activity Relationship Considerations
The biological activity of thiazole derivatives is highly dependent on their substitution pattern. Several structure-activity relationship (SAR) observations from related compounds may be relevant to understanding the potential activity of 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine:
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The 2-amino functionality on thiazole rings is often associated with bioactivity, particularly antimicrobial effects .
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The phenylethyl substituent introduces hydrophobicity, which may enhance membrane permeability and interaction with lipophilic binding pockets in biological targets.
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The geminal dimethyl groups at the 4-position create a sterically hindered environment that could influence the conformation and binding characteristics of the molecule.
Synthetic Approaches
Functionalization Strategies
The amino group in 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine provides a versatile handle for further functionalization. As noted for related compounds: "Taking into account the reactivity of the amine group in the derivatization process, 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives" .
Several functionalization approaches reported for related compounds could potentially be adapted for 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine:
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Acylation of the amino group to form amide derivatives
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Addition of aromatic or heterocyclic substituents to create more complex hybrid molecules
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Formation of Schiff bases through reaction with aldehydes or ketones
These modification strategies could generate a library of derivatives with potentially enhanced biological activities and improved pharmacokinetic properties.
The phenylethyl substituent may enhance cell membrane permeability and contribute to potential activity against lipophilic binding sites in various biological targets. Additionally, the partially reduced thiazole ring might influence the conformational flexibility of the molecule, potentially affecting its binding properties compared to fully aromatic systems.
Current Research Status and Applications
Research Landscape
Despite having an assigned CAS registry number (522606-44-6), 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine appears to have limited dedicated research in the publicly available literature . This suggests that the compound may represent an underexplored area in thiazole chemistry with potential for novel discoveries.
The broader field of thiazole chemistry continues to be an active area of research in medicinal chemistry and drug development. Novel thiazole derivatives are regularly being synthesized and evaluated for various therapeutic applications, particularly as antimicrobial, antifungal, and anticancer agents .
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